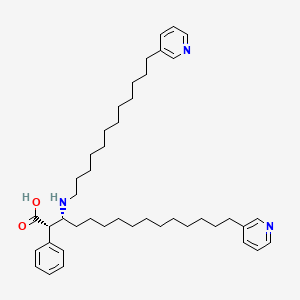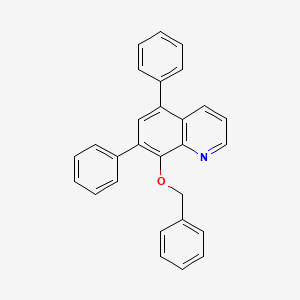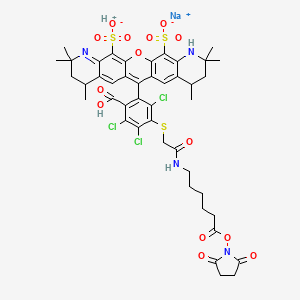
Alexa Fluor 546
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alexa Fluor 546 is an organic heteropentacyclic compound. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Photoinduced Apoptosis and Cancer Research
A significant application of Alexa Fluor 546 is in cancer research. For instance, TatBim-Alexa, a molecule composed of HIV1 Tat cell-penetrating peptide, Bim apoptosis-inducing peptide, and this compound, was synthesized for photoinduction of apoptosis. This molecule demonstrated successful photo-dependent apoptosis in various mammalian cells, including human cancer cell lines, with this compound functioning as a photosensitizer (Watanabe et al., 2016).
Bioimaging and Cellulose Nanocrystals
In bioimaging, methods were developed to covalently conjugate Alexa Fluor dyes to cellulose nanocrystals. This enabled the spatial localization of solid cellulose deposits and their observation under enzymatic or microbial action. This compound was used as a detailed example in these studies, demonstrating its utility in advanced bioimaging applications (Grate et al., 2015).
Spectroscopic Characterization in Fluorescence Techniques
This compound, along with other Alexa Fluor dyes, is extensively used in fluorescence techniques impacting various research fields like imaging, biochemical assays, and medical technologies. Detailed spectroscopic characterizations of these dyes provide insights into their photophysical properties, crucial for predicting dye-target interactions and establishing structural models of dye-target complexes (Gebhardt et al., 2021).
Fluorescence Resonance Energy Transfer (FRET) Studies
This compound has been used in FRET studies, such as in the detection of dopamine. In one study, FRET between this compound (as an acceptor) and Alexa Fluor 594 (as a donor) demonstrated the feasibility of using FRET for sensing neurotransmitters, which are critical for diagnosing brain diseases like Alzheimer's and Parkinson's (Seo & Kim, 2010).
Iron Sensing and Nanosensor Applications
This compound has also been adapted for purposes like iron sensing. Alexa Fluor 488, another dye in the same family, demonstrated nanomolar sensitivity to free iron when encapsulated into polymer nanospheres, indicating the potential of Alexa Fluor dyes in nanosensor applications (Sumner & Kopelman, 2005).
Enhancing Photostability and Fluorescence in Biological Labeling
Alexa Fluor dyes, including this compound, are known for their high fluorescence and photostability compared to conventional dyes. They have been employed in various applications including labeling of antibodies and proteins, enhancing the effectiveness of biological labeling (Panchuk-Voloshina et al., 1999).
Fluorescence and Electron Microscopy
Alexa Fluor dyes are used in hybrid fluorescence and electron microscopy techniques. The combination of Alexa Fluor dyes with fluorescence scanning electron microscopy (FL-SEM) has proven beneficial for examining molecular localization and obtaining ultrastructural information (Kanemaru et al., 2009).
Propiedades
Fórmula molecular |
C44H46Cl3N4NaO14S3 |
|---|---|
Peso molecular |
1080.4 g/mol |
Nombre IUPAC |
sodium;13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;hydron |
InChI |
InChI=1S/C44H47Cl3N4O14S3.Na/c1-19-16-43(3,4)49-35-21(19)14-23-29(24-15-22-20(2)17-44(5,6)50-36(22)41(68(61,62)63)38(24)64-37(23)40(35)67(58,59)60)30-31(42(56)57)32(45)34(47)39(33(30)46)66-18-25(52)48-13-9-7-8-10-28(55)65-51-26(53)11-12-27(51)54;/h14-15,19-20,49H,7-13,16-18H2,1-6H3,(H,48,52)(H,56,57)(H,58,59,60)(H,61,62,63);/q;+1/p-1 |
Clave InChI |
ZAINTDRBUHCDPZ-UHFFFAOYSA-M |
SMILES canónico |
[H+].CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC(N=C5C(=C4O3)S(=O)(=O)[O-])(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C.[Na+] |
Sinónimos |
Alexa fluor 546 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







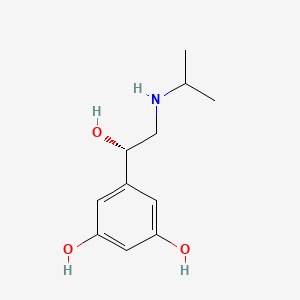
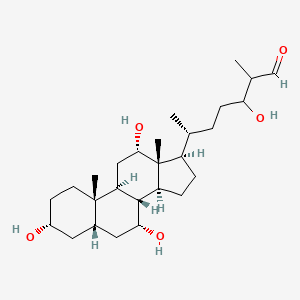
![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)
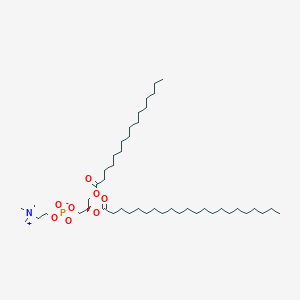
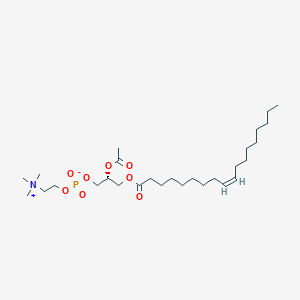
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

